(S)-Methyl2-amino-3-(2-iodophenyl)propanoatehydrochloride
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Overview
Description
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, an amino group, and a methyl ester group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride typically involves several steps. One common method includes the iodination of a phenyl ring, followed by the introduction of an amino group and the formation of a methyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride
Uniqueness
The presence of the iodine atom in (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it unique and valuable for specific applications.
Properties
Molecular Formula |
C10H13ClINO2 |
---|---|
Molecular Weight |
341.57 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
JPFIHGHMHOTIMO-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1I)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1I)N.Cl |
Origin of Product |
United States |
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